Cas no 719282-08-3 (2-chloro-5-(methylcarbamoyl)aminobenzoic acid)

2-Chloro-5-(methylcarbamoyl)aminobenzoic acid is a benzoic acid derivative featuring both chloro and methylcarbamoyl amino functional groups. This compound is of interest in synthetic organic chemistry and pharmaceutical research due to its potential as an intermediate in the development of bioactive molecules. The chloro substituent enhances reactivity for further functionalization, while the methylcarbamoyl amino group contributes to hydrogen bonding and solubility properties. Its well-defined structure allows for precise modifications, making it valuable in the synthesis of specialized compounds. The product is typically characterized by high purity and stability, ensuring reliable performance in research and industrial applications.
2-chloro-5-(methylcarbamoyl)aminobenzoic acid structure
719282-08-3 structure
Product name:2-chloro-5-(methylcarbamoyl)aminobenzoic acid
CAS No:719282-08-3
MF:C9H9ClN2O3
Molecular Weight:228.63236117363
MDL:MFCD03756647
CID:4657761
PubChem ID:680952

2-chloro-5-(methylcarbamoyl)aminobenzoic acid 化学的及び物理的性質

名前と識別子

    • Benzoic acid, 2-chloro-5-[[(methylamino)carbonyl]amino]-
    • 2-Chloro-5-[(methylcarbamoyl)amino]benzoic acid
    • 2-chloro-5-(methylcarbamoyl)aminobenzoic acid
    • MDL: MFCD03756647
    • インチ: 1S/C9H9ClN2O3/c1-11-9(15)12-5-2-3-7(10)6(4-5)8(13)14/h2-4H,1H3,(H,13,14)(H2,11,12,15)
    • InChIKey: NUSRNYHSRDMMQL-UHFFFAOYSA-N
    • SMILES: C(O)(=O)C1=CC(NC(NC)=O)=CC=C1Cl

2-chloro-5-(methylcarbamoyl)aminobenzoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-934903-1.0g
2-chloro-5-[(methylcarbamoyl)amino]benzoic acid
719282-08-3 95.0%
1.0g
$414.0 2025-03-21
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1335284-10g
2-Chloro-5-[(methylcarbamoyl)amino]benzoic acid
719282-08-3 95%
10g
¥13319.00 2024-05-02
Aaron
AR01DTZN-500mg
2-chloro-5-[(methylcarbamoyl)amino]benzoic acid
719282-08-3 95%
500mg
$452.00 2025-02-09
A2B Chem LLC
AX23911-5g
2-chloro-5-[(methylcarbamoyl)amino]benzoic acid
719282-08-3 95%
5g
$1298.00 2024-04-19
1PlusChem
1P01DTRB-50mg
2-chloro-5-[(methylcarbamoyl)amino]benzoic acid
719282-08-3 95%
50mg
$152.00 2024-04-21
1PlusChem
1P01DTRB-2.5g
2-chloro-5-[(methylcarbamoyl)amino]benzoic acid
719282-08-3 95%
2.5g
$1063.00 2024-04-21
A2B Chem LLC
AX23911-1g
2-chloro-5-[(methylcarbamoyl)amino]benzoic acid
719282-08-3 95%
1g
$471.00 2024-04-19
1PlusChem
1P01DTRB-1g
2-chloro-5-[(methylcarbamoyl)amino]benzoic acid
719282-08-3 95%
1g
$574.00 2024-04-21
Enamine
EN300-934903-0.05g
2-chloro-5-[(methylcarbamoyl)amino]benzoic acid
719282-08-3 95.0%
0.05g
$76.0 2025-03-21
Enamine
EN300-934903-10g
2-chloro-5-[(methylcarbamoyl)amino]benzoic acid
719282-08-3 95%
10g
$1778.0 2023-09-01

2-chloro-5-(methylcarbamoyl)aminobenzoic acid 関連文献

2-chloro-5-(methylcarbamoyl)aminobenzoic acidに関する追加情報

2-Chloro-5-(Methylcarbamoyl)Aminobenzoic Acid (CAS No. 719282-08-3): A Comprehensive Overview

2-Chloro-5-(methylcarbamoyl)aminobenzoic acid, a compound with the CAS registry number 719282-08-3, is a significant molecule in the field of organic chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a benzoic acid moiety substituted with a chlorine atom at the 2-position and a methylcarbamoyl amino group at the 5-position. The combination of these functional groups imparts distinctive chemical and biological properties to the molecule, making it a subject of interest in various research domains.

The synthesis of 2-chloro-5-(methylcarbamoyl)aminobenzoic acid involves multi-step organic reactions, often utilizing intermediates such as chlorobenzoic acids and amine derivatives. Recent advancements in synthetic methodologies have enabled researchers to optimize the yield and purity of this compound, which is crucial for its application in drug discovery and material science. The molecule's structure allows for further functionalization, enabling the exploration of its potential in diverse chemical libraries.

One of the most promising applications of 719282-08-3 lies in its potential as a lead compound in pharmaceutical research. The presence of the methylcarbamoyl amino group introduces hydrogen bonding capabilities, which are essential for interactions with biological targets such as enzymes and receptors. Recent studies have highlighted its ability to modulate key biochemical pathways, making it a candidate for therapeutic interventions in areas such as inflammation, neurodegenerative diseases, and cancer.

The chemical stability of 2-chloro-5-(methylcarbamoyl)aminobenzoic acid has been extensively studied under various conditions. Research indicates that the compound exhibits moderate stability under physiological conditions, which is a critical factor for its pharmacokinetic profile. However, further investigations are required to fully understand its degradation pathways and metabolic fate within biological systems.

In addition to its pharmaceutical applications, 719282-08-3 has shown potential in materials science. Its aromatic structure and functional groups make it a suitable candidate for incorporation into advanced materials such as polymers and nanoparticles. Recent research has explored its use as a building block for self-assembling monolayers and stimuli-responsive materials, highlighting its versatility across multiple disciplines.

The molecular structure of 2-chloro-5-(methylcarbamoyl)aminobenzoic acid plays a pivotal role in determining its reactivity and selectivity in chemical reactions. The chlorine atom at the 2-position introduces electron-withdrawing effects, while the methylcarbamoyl amino group contributes electron-donating properties. This balance of electronic effects influences the molecule's ability to participate in nucleophilic and electrophilic reactions, making it a valuable substrate for further chemical transformations.

Recent advancements in computational chemistry have provided deeper insights into the electronic structure and reactivity of 719282-08-3. Quantum mechanical calculations have revealed key orbital interactions that govern its reactivity towards various nucleophiles and electrophiles. These findings have facilitated the design of more efficient synthetic routes and have enhanced our understanding of its interaction with biological systems.

In conclusion, 2-chloro-5-(methylcarbamoyl)aminobenzoic acid (CAS No. 719282-08-3) is a versatile compound with significant potential in pharmaceutical research, materials science, and organic synthesis. Its unique structure, combined with recent advancements in synthetic methodologies and computational tools, positions it as a valuable asset for future scientific exploration.

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